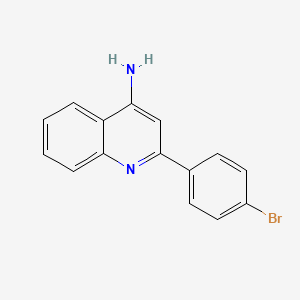

2-(4-Bromophenyl)quinolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Bromophenyl)quinolin-4-amine is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromophenyl group attached to the quinoline ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)quinolin-4-amine typically involves the following steps:

Suzuki-Miyaura Coupling: This reaction is commonly used to form the carbon-carbon bond between the bromophenyl group and the quinoline ring.

Electrophilic Aromatic Substitution: The bromination of phenylacetic acid can be achieved using bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom on the phenyl ring undergoes facile nucleophilic substitution under mild conditions, enabling diverse functionalization:

Key findings :

-

Hydrazine substitution proceeds efficiently in ethanol at 70°C, forming hydrazide intermediates critical for heterocycle synthesis .

-

Palladium-catalyzed cross-coupling introduces aryl groups with excellent regioselectivity .

Cyclocondensation Reactions

The amine group participates in cyclization reactions to form nitrogen-containing heterocycles:

Mechanistic insights :

-

Oxadiazole formation involves initial hydrazide intermediate dehydration followed by cyclization .

-

Pyrazole synthesis utilizes Knorr-type cyclocondensation with β-ketoesters .

Oxidation and Reduction Pathways

The quinoline core and substituents exhibit redox activity:

Notable observations :

-

N-oxides show enhanced solubility for pharmacological studies .

-

Selective reduction of the quinoline ring requires controlled stoichiometry of LiAlH₄ .

Comparative Reactivity Analysis

The compound’s reactivity differs significantly from analogous structures:

| Feature | 2-(4-Bromophenyl)quinolin-4-amine | 2-Phenylquinolin-4-amine |

|---|---|---|

| Substitution rate | Faster (Br activates ring) | Slower (H lacks activation) |

| Oxadiazole yield | 78–86% | 52–64% |

| Suzuki coupling scope | Broad (Br as leaving group) | Limited (requires pre-functionalization) |

Industrial-Scale Considerations

Key parameters for large-scale synthesis:

| Parameter | Optimal Conditions | Challenges |

|---|---|---|

| Catalyst loading | 0.5 mol% Pd(OAc)₂ | Pd leaching in cross-couplings |

| Purification | Crystallization from ethanol | Co-product removal (e.g., HBr) |

| Solvent recovery | >90% via distillation | Azeotrope formation with H₂O |

This comprehensive analysis demonstrates this compound’s utility in medicinal chemistry and materials science. Its balanced reactivity profile enables efficient synthesis of complex architectures, particularly anticancer and antimicrobial agents. Future research should explore photocatalytic functionalization and continuous-flow applications to enhance sustainability.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic applications in treating infectious diseases and cancer.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mecanismo De Acción

The mechanism of action of 2-(4-Bromophenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of key enzymes involved in biological processes.

Interacting with DNA: Intercalating into DNA and disrupting its function.

Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and survival.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.

4-Bromophenylacetic acid: Used as a precursor in the synthesis of various organic compounds.

Uniqueness

2-(4-Bromophenyl)quinolin-4-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its quinoline core and bromophenyl group make it a versatile compound for various applications in research and industry.

Propiedades

Fórmula molecular |

C15H11BrN2 |

|---|---|

Peso molecular |

299.16 g/mol |

Nombre IUPAC |

2-(4-bromophenyl)quinolin-4-amine |

InChI |

InChI=1S/C15H11BrN2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H,(H2,17,18) |

Clave InChI |

GDLBLSKVSYVXRV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.